

# Daclatasvir Impurity B CAS number and molecular formula

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Daclatasvir Impurity B*

Cat. No.: *B11930100*

[Get Quote](#)

## An In-depth Technical Guide to Daclatasvir Impurity B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Daclatasvir Impurity B**, a known impurity associated with the direct-acting antiviral agent Daclatasvir. This document details its fundamental properties, analytical methodologies for its detection and quantification, and contextual information regarding its formation.

## Core Compound Identification

**Daclatasvir Impurity B** is identified by the following chemical identifiers:

| Identifier        | Value        |
|-------------------|--------------|
| CAS Number        | 2226541-13-3 |
| Molecular Formula | C35H41N7O4   |

## Analytical Methodologies for Impurity Profiling

The quantification and characterization of **Daclatasvir Impurity B** are critical for ensuring the quality and safety of the active pharmaceutical ingredient (API). High-Performance Liquid

Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary techniques employed for this purpose. A validated stability-indicating UPLC method has been demonstrated to be effective in separating Daclatasvir from its process-related and degradation impurities, including Impurity B.[1][2][3]

## Representative UPLC Method

A stability-indicating UPLC method provides a robust approach for the determination of Daclatasvir and its impurities.[1][2][3]

Instrumentation:

A UPLC system equipped with a photodiode array (PDA) or UV detector is suitable for this analysis.[1][2]

Chromatographic Conditions:

| Parameter            | Specification                                                                                                          |
|----------------------|------------------------------------------------------------------------------------------------------------------------|
| Column               | Waters ACQUITY BEH phenyl (100 × 2.1 mm, 1.7-μm)                                                                       |
| Mobile Phase A       | 0.03 M sodium perchlorate with 0.002 M 1-octanesulfonic acid sodium salt (pH 2.5)                                      |
| Mobile Phase B       | Acetonitrile and 0.03 M sodium perchlorate with 0.02 M 1-octanesulfonic acid sodium salt (pH 2.5) in a 20:80 v/v ratio |
| Flow Rate            | 0.4 mL/min                                                                                                             |
| Detection Wavelength | 305 nm                                                                                                                 |
| Run Time             | 15 minutes                                                                                                             |

This method has been validated for specificity, precision, linearity, accuracy, and robustness in accordance with ICH guidelines.[2]

## Contextual Understanding: Daclatasvir Degradation

Forced degradation studies of Daclatasvir reveal its susceptibility to various stress conditions, which can lead to the formation of impurities. The drug has been shown to degrade under acidic, basic, and oxidative conditions.<sup>[4]</sup> Understanding these degradation pathways is crucial for the development of stability-indicating analytical methods and for controlling impurity levels in the drug product.

## Experimental Workflow for Impurity Analysis

The following diagram illustrates a typical workflow for the analysis of impurities in Daclatasvir, from sample preparation to data analysis.

## Analytical Workflow for Daclatasvir Impurity Analysis

[Click to download full resolution via product page](#)

Caption: Analytical Workflow for Daclatasvir Impurity Analysis.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. academic.oup.com [academic.oup.com]
- 2. A Stability-Indicating UPLC Method for the Determination of Potential Impurities and Its Mass by a New QDa Mass Detector in Daclatasvir Drug Used to Treat Hepatitis C Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Validated Stability-Indicating RP-HPLC Method for Daclatasvir in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Daclatasvir Impurity B CAS number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b11930100#daclatasvir-impurity-b-cas-number-and-molecular-formula>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)